

2-Methyl-1H-indol-5-ol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Methyl-1H-indol-5-ol

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An In-depth Technical Guide to 2-Methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

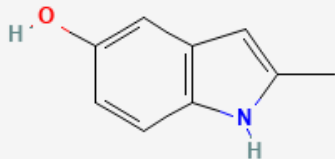
This document provides a comprehensive technical overview of **2-Methyl-1H-indol-5-ol**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details its chemical identity, physicochemical properties, and relevant experimental protocols. The indole scaffold is a privileged structure in pharmacology, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutic agents.

Chemical Identity and Structure

2-Methyl-1H-indol-5-ol is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a methyl group substituted at position 2 and a hydroxyl group at position 5.

- IUPAC Name: **2-methyl-1H-indol-5-ol**[\[1\]](#)
- CAS Number: 13314-85-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₉NO[\[1\]](#)[\[2\]](#)

Chemical Structure:



Physicochemical and Computed Properties

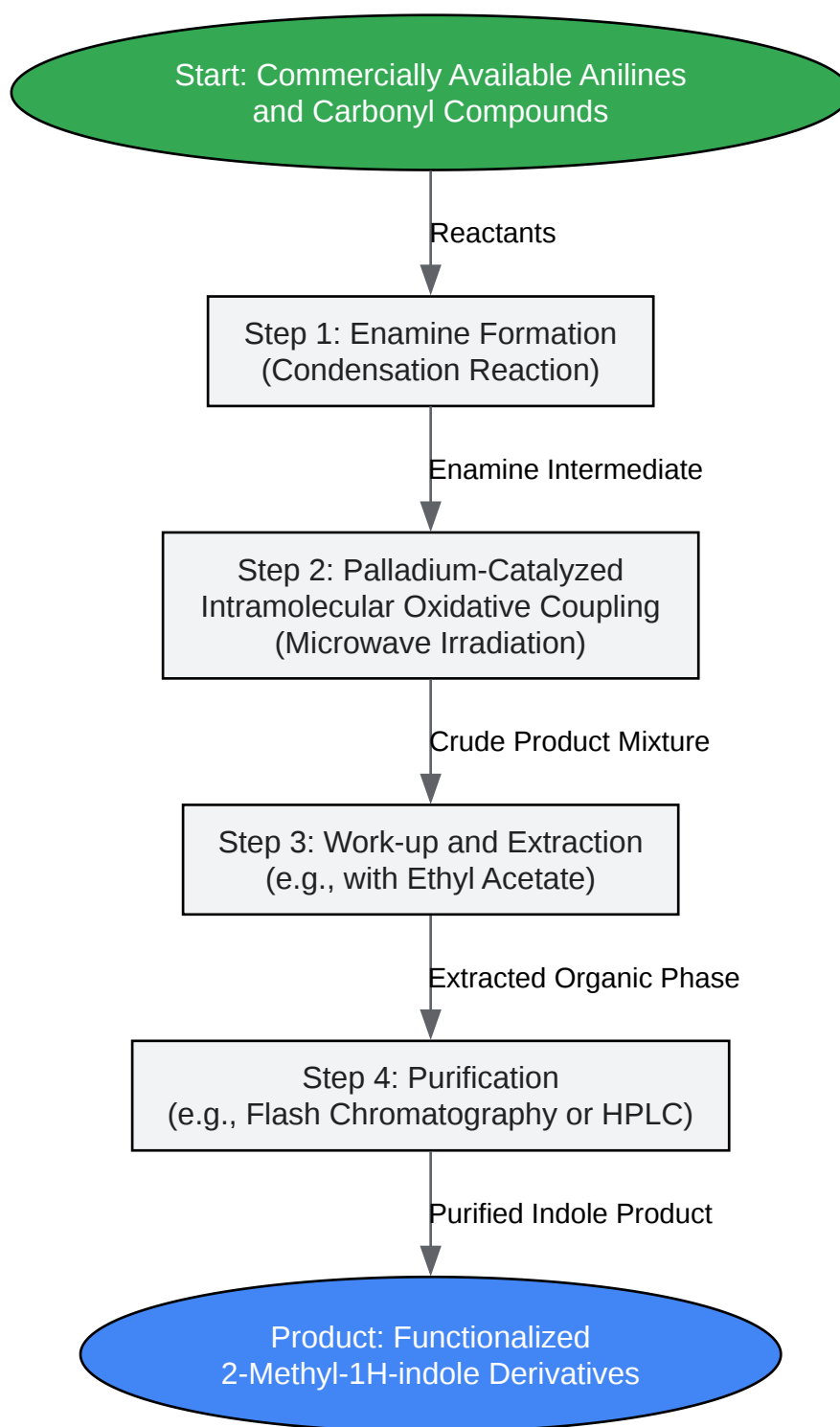
Quantitative data for **2-Methyl-1H-indol-5-ol** has been compiled from various chemical databases. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
Molecular Weight	147.17 g/mol	PubChem[1]
Monoisotopic Mass	147.068413911 Da	PubChem[1]
LogP	1.67	SIELC Technologies[2]
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	1	PubChem
Rotatable Bond Count	0	PubChem
Physical Form	Light-yellow to red to brown or gray powder or crystals	Sigma-Aldrich
Purity	97%	Sigma-Aldrich
Storage Temperature	Freezer	Sigma-Aldrich

Synthesis and Experimental Protocols

The indole core is a common target in organic synthesis due to its prevalence in bioactive molecules.^[3] While a specific, detailed synthesis for **2-Methyl-1H-indol-5-ol** is not readily available in the provided search results, a general and widely recognized method for creating substituted indoles is the Fischer indole synthesis. A representative workflow for the synthesis of a related compound, ethyl 2-methylindole-5-carboxylate, involves the desulfurization of a methylthioindole precursor using Raney nickel, which provides a high yield.^[4]

Below is a generalized workflow for a modern indole synthesis approach, which can be adapted for various substituted indoles.



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Caption: A generalized workflow for the synthesis of 2-methyl-indole derivatives via C-H activation.

Experimental Protocol: Analytical High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be utilized for the analysis of **2-Methyl-1H-indol-5-ol**. [2] This method is suitable for purity assessment and pharmacokinetic studies.[2]

- Objective: To separate and quantify **2-Methyl-1H-indol-5-ol**.
- Column: Newcrom R1 reverse-phase column.[2]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[2] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[2]
- Detection: UV detection at an appropriate wavelength for the indole chromophore (typically in the range of 220-280 nm).
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[2] It is also suitable for use in pharmacokinetic analyses.[2]

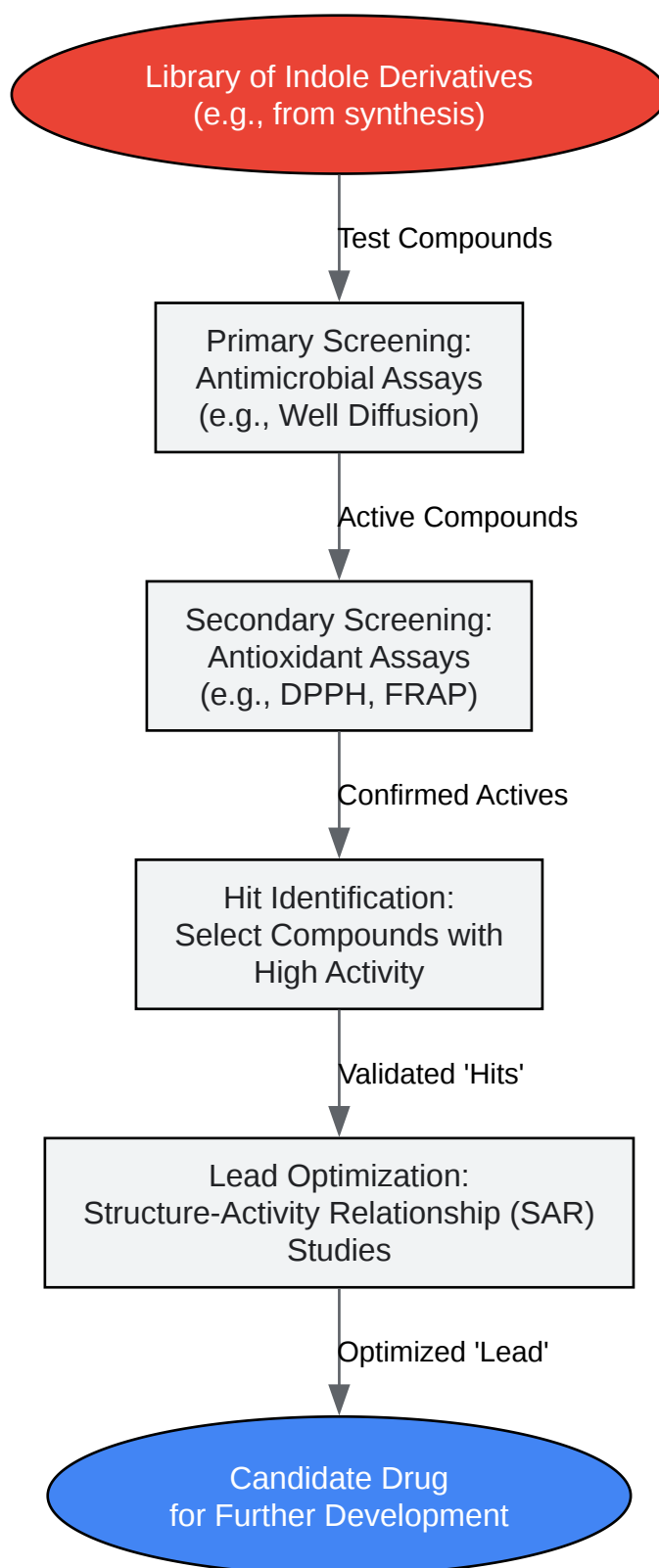
Biological Activity and Therapeutic Potential

Indole derivatives are known to possess a wide range of biological activities, making them a focal point in drug discovery.

- Antimicrobial and Antioxidant Activity: Derivatives of 2-methyl-1H-indole have been synthesized and evaluated for their biological properties.[5] For instance, a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and showed promising antibacterial, antifungal, and antioxidant capabilities.[5] Compounds with chloro and methyl substituents, in particular, demonstrated enhanced biological activities.[5]
- Enzyme Inhibition: 2-Methylindole is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[6] It is also a building block for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors, indicating its relevance in developing anti-inflammatory agents.[6]

- Serotonin Receptor Agonism: A closely related compound, 2-Methyl-5-hydroxytryptamine (2-methylserotonin), acts as a moderately selective full agonist at the 5-HT₃ receptor, highlighting the potential for indole derivatives to interact with key neurological targets.[\[7\]](#)

The logical workflow for discovering such bioactive compounds is outlined below.



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